

# An In-depth Technical Guide to HS-Peg7-CH2CH2cooh (Thiol-PEG7-propionic acid)

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## Compound of Interest

Compound Name: HS-Peg7-CH2CH2cooh

Cat. No.: B12424817

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## Introduction

**HS-Peg7-CH2CH2cooh**, also known as Thiol-PEG7-propionic acid, is a heterobifunctional crosslinker featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group separated by a seven-unit polyethylene glycol (PEG) spacer.<sup>[1]</sup> This distinct architecture provides a versatile tool for researchers in bioconjugation, drug delivery, and nanotechnology. The hydrophilic PEG chain enhances solubility and biocompatibility, while the terminal reactive groups allow for the covalent linkage of diverse molecular entities.<sup>[1][2]</sup> This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use.

## Core Properties and Specifications

Quantitative data for **HS-Peg7-CH2CH2cooh** are summarized in the table below. These specifications are crucial for experimental design, including stoichiometry calculations and storage conditions.

Property	Value	Reference(s)
Synonyms	Thiol-PEG7-propionic acid	[3]
Molecular Formula	C17H34O9S	[4]
Molecular Weight	414.51 g/mol	
Appearance	White Solid or Colorless Liquid	
Purity	Typically $\geq 90\%$ or $\geq 95\%$	
Storage Conditions	-18°C for long-term storage, protect from light and oxygen	

## Key Applications

The dual functionality of **HS-Peg7-CH2CH2cooh** makes it a valuable reagent in several advanced research areas:

- Bioconjugation: The thiol and carboxylic acid groups enable the linking of proteins, peptides, antibodies, and other biomolecules.
- Drug Delivery and Nanomedicine: It can be used to attach targeting ligands to nanoparticles or to conjugate drugs to carrier molecules, improving their pharmacokinetic profiles.
- PROTAC (Proteolysis Targeting Chimera) Synthesis: This linker is frequently employed to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs for targeted protein degradation.
- Surface Modification: The thiol group can anchor the molecule to gold or other metallic surfaces, while the carboxylic acid can be used to attach other functionalities.

## Experimental Protocols

The following are detailed methodologies for the most common reactions involving **HS-Peg7-CH2CH2cooh**.

# Carboxylic Acid Activation and Amide Bond Formation with Primary Amines

This protocol describes the activation of the carboxylic acid group using the EDC/NHS system for subsequent reaction with a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

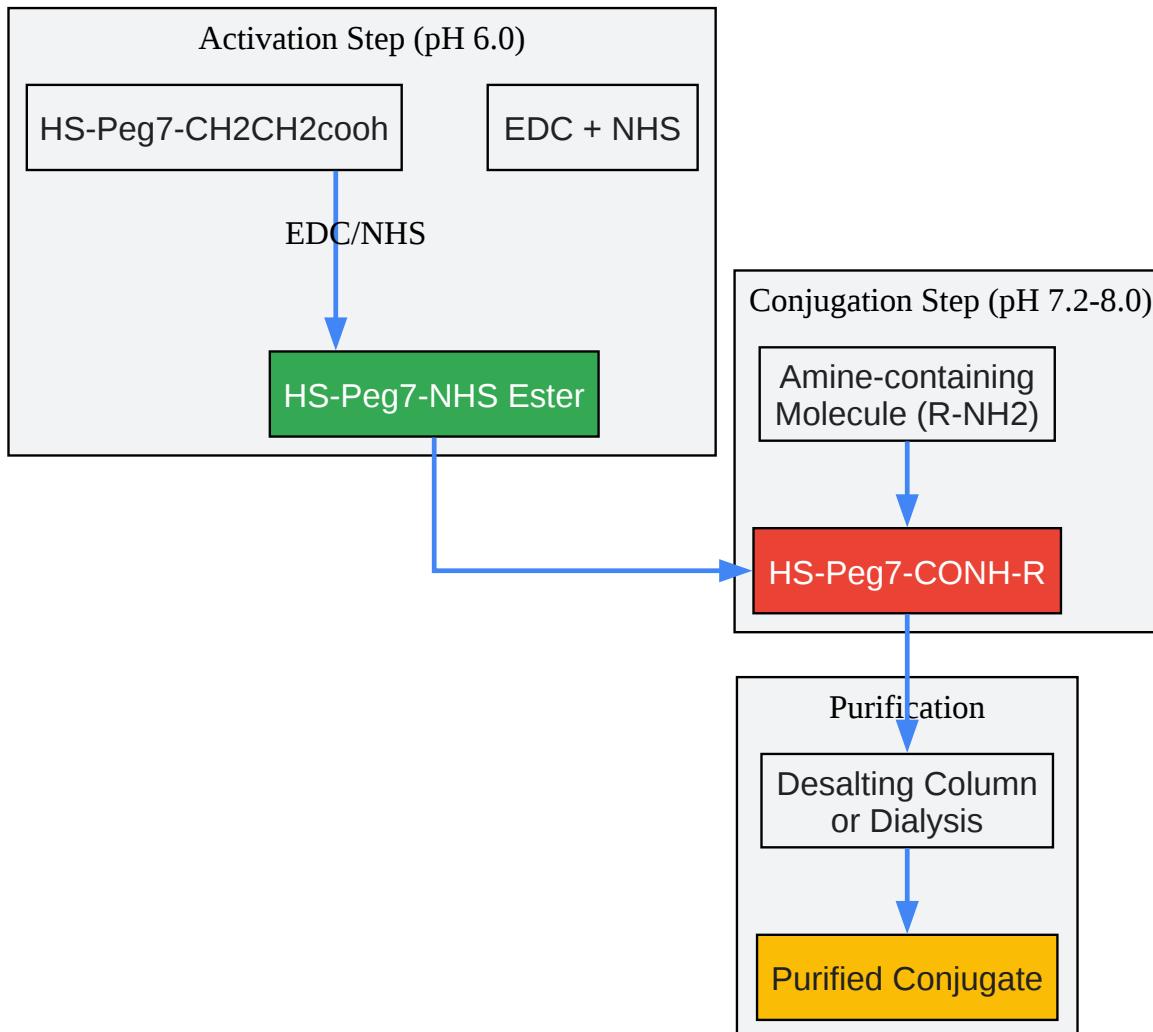
## Materials:

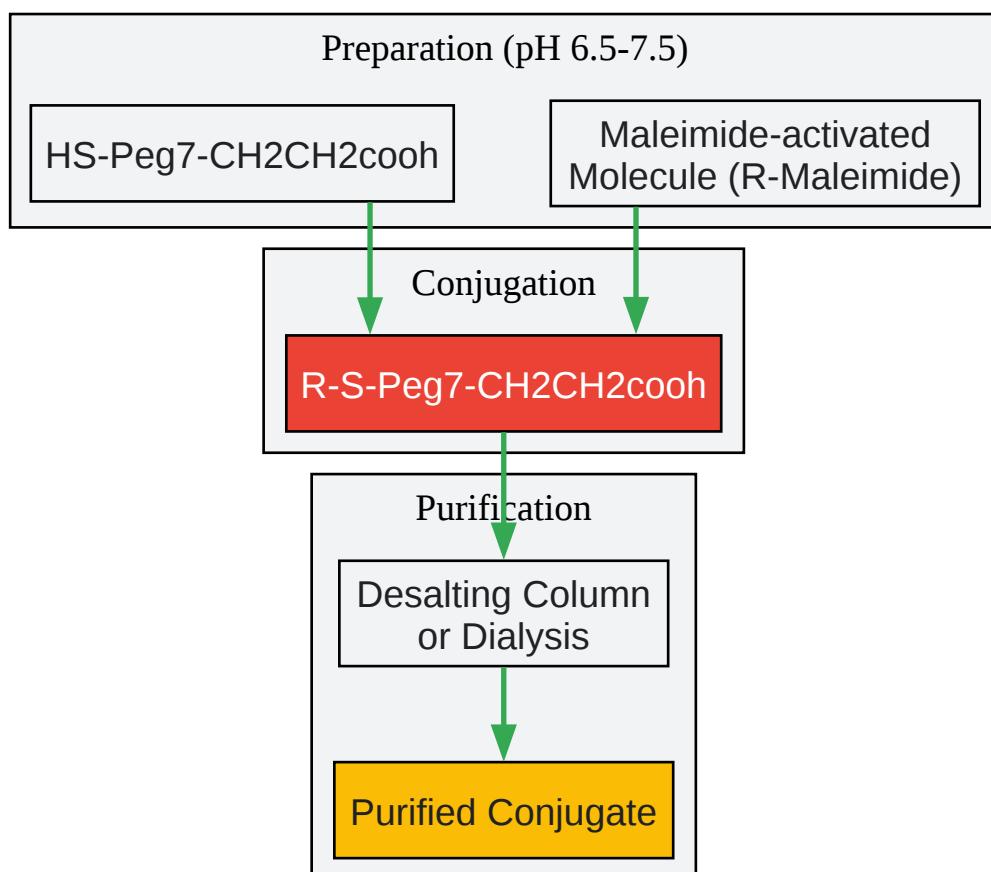
- **HS-Peg7-CH<sub>2</sub>CH<sub>2</sub>cooh**
- Amine-containing molecule
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting column

## Procedure:

- Preparation of Reagents:
  - Equilibrate EDC and NHS to room temperature before opening.
  - Prepare a stock solution of **HS-Peg7-CH<sub>2</sub>CH<sub>2</sub>cooh** in anhydrous DMF or DMSO.
  - Dissolve the amine-containing molecule in the Coupling Buffer.
- Activation of Carboxylic Acid:

- Dissolve **HS-Peg7-CH2CH2cooh** in the Activation Buffer.
- Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the **HS-Peg7-CH2CH2cooh** solution.
- Incubate for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation to Amine:
  - Immediately add the activated **HS-Peg7-CH2CH2cooh** solution to the solution of the amine-containing molecule. The pH of the reaction mixture should be adjusted to 7.2-8.0 for optimal coupling.
  - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
  - Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
  - Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
- Purification:
  - Remove excess crosslinker and byproducts by dialysis or using a desalting column equilibrated with an appropriate buffer (e.g., PBS).





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